
5-Chloro-3-ethyl-2-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-ethyl-2-methylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-ethyl-2-methylpyridine can be achieved through several methods. One common approach involves the chlorination of 3-ethyl-2-methylpyridine using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . Another method includes the use of N-chlorosuccinimide (NCS) in the presence of a catalyst to achieve selective chlorination .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-3-ethyl-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Applications De Recherche Scientifique
5-Chloro-3-ethyl-2-methylpyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Chloro-3-ethyl-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethyl-2-methylpyridine: Lacks the chlorine substituent, resulting in different reactivity and applications.
5-Chloro-2-methylpyridine:
2-Chloro-3-ethylpyridine: Chlorine and ethyl groups are positioned differently, leading to variations in reactivity and applications.
Uniqueness
5-Chloro-3-ethyl-2-methylpyridine is unique due to the specific positioning of its substituents, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in pharmaceuticals, agrochemicals, and materials science .
Propriétés
Formule moléculaire |
C8H10ClN |
|---|---|
Poids moléculaire |
155.62 g/mol |
Nom IUPAC |
5-chloro-3-ethyl-2-methylpyridine |
InChI |
InChI=1S/C8H10ClN/c1-3-7-4-8(9)5-10-6(7)2/h4-5H,3H2,1-2H3 |
Clé InChI |
HHMXFIPDUGBDNZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=CC(=C1)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


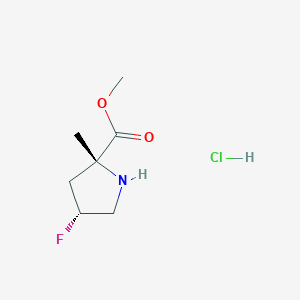


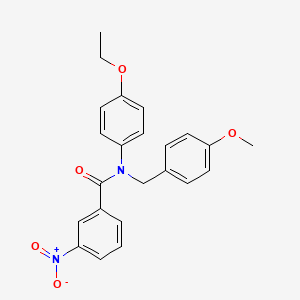
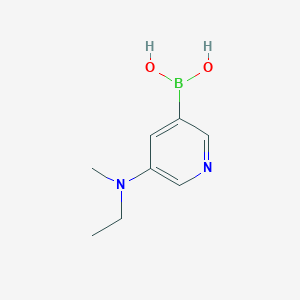
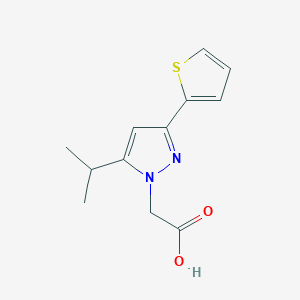

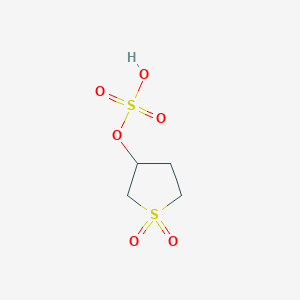
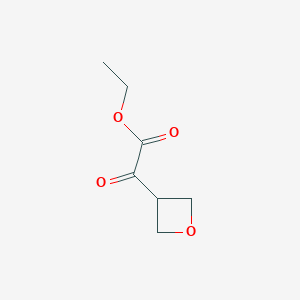
![6-(4-Methoxy-3-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B12993859.png)

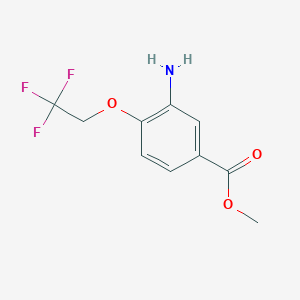

![(3AR,6aS)-2-benzyl-3a,6a-dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B12993889.png)
